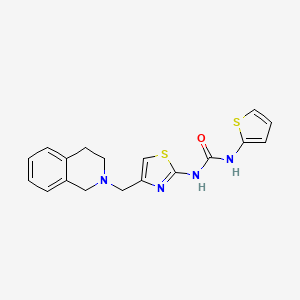

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its multi-ring structure incorporating thiazole, thiophene, and isoquinoline units

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. Starting materials typically include precursors for thiazole, thiophene, and isoquinoline structures.

Thiazole Ring Formation: : This can be achieved using a Hantzsch thiazole synthesis method where appropriate thiourea and α-haloketone are used under mild heating conditions.

Thiophene Ring Formation: : Standard methods involve the Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources.

Linking Isoquinoline and Thiazole Units: : This step often uses a coupling reaction such as palladium-catalyzed cross-coupling to ensure specificity and yield.

Industrial Production Methods: On an industrial scale, continuous flow reactors can be employed to synthesize the compound, enhancing efficiency and scalability. Solvents and catalysts are chosen based on sustainability and minimal environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: The compound exhibits a variety of chemical behaviors, undergoing oxidation, reduction, and substitution reactions.

Oxidation: : The thiophene ring can be oxidized to form sulfoxides and sulfones under controlled conditions.

Reduction: : The isoquinoline moiety can be hydrogenated using catalysts like palladium on carbon.

Substitution: : The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position due to the electronegativity of the nitrogen and sulfur atoms.

Oxidation: : Hydrogen peroxide or meta-chloroperbenzoic acid for thiophene oxidation.

Reduction: : Hydrogen gas with palladium/carbon for isoquinoline.

Substitution: : Nucleophiles such as amines or thiols for thiazole substitution.

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Dihydro derivatives.

Substitution: : Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is studied for its catalytic properties, particularly in forming coordination complexes with metals.

Biology and Medicine: It's investigated for its potential as an anticancer agent, due to its ability to interact with DNA and proteins. It’s also explored for its role in antimicrobial activity.

Industry: Used in the development of advanced materials with specific electronic properties, such as organic semiconductors.

Mecanismo De Acción

Molecular Targets: The compound interacts with several biological targets, including DNA, enzymes, and receptors. Its mechanism involves intercalation into DNA strands, inhibiting replication and transcription processes.

Pathways Involved: It disrupts key signaling pathways in cancer cells, including those regulated by proteins like p53 and NF-κB, leading to apoptosis.

Comparación Con Compuestos Similares

Similar Compounds:

1-(4-(Benzylthiazol-2-yl)-3-(thiophen-2-yl)urea: : Similar structure but lacks the isoquinoline moiety.

2-(Thiazol-2-yl)thiophene: : A simpler analog with basic structural features of the thiazole and thiophene rings.

Uniqueness: The presence of the isoquinoline unit distinguishes it, providing unique biological activities and making it a versatile molecule in drug design and materials science.

That should provide a detailed picture

Actividad Biológica

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 342.42 g/mol

- CAS Number : 1216488-72-0

Anticancer Activity

Research indicates that compounds containing the thiourea moiety exhibit significant anticancer properties. The compound under discussion has shown promising results against various cancer cell lines. For instance, studies have demonstrated that similar compounds with thiourea structures can inhibit cell proliferation in human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (U937) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MCF-7 | 15.9 |

| Compound B | A549 | 21.5 |

| Compound C | U937 | 16.23 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiourea derivatives have been reported to exhibit antibacterial and antifungal activities. For example, studies have shown that related thiourea compounds can effectively inhibit the growth of various bacterial strains and fungi .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds and interact with biological targets such as enzymes involved in cancer progression and microbial resistance. The incorporation of the thiazole and thiophene rings enhances the compound's ability to engage in π-π stacking interactions with target proteins .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of thiourea derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiazole-containing compounds. The results demonstrated that certain derivatives significantly inhibited bacterial growth at low concentrations, highlighting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c23-17(20-16-6-3-9-24-16)21-18-19-15(12-25-18)11-22-8-7-13-4-1-2-5-14(13)10-22/h1-6,9,12H,7-8,10-11H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNNSSRXRLFWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.